2-(Difluoromethyl)imidazo[1,2-b]pyridazine
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Overview
Description
2-(Difluoromethyl)imidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound belongs to the imidazo[1,2-b]pyridazine family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)imidazo[1,2-b]pyridazine typically involves a two-step one-pot method. This method includes the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . The reaction conditions are generally mild, and the process yields the desired product in moderate to high yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable nature of the two-step one-pot synthesis makes it a viable option for industrial applications. The use of readily available starting materials and mild reaction conditions further supports its potential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It undergoes substitution reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides and nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-b]pyridazine oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(Difluoromethyl)imidazo[1,2-b]pyridazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an inhibitor of the IL-17A pathway, which plays a crucial role in inflammatory and autoimmune diseases . The compound binds to the IL-17A receptor, thereby blocking the signaling pathway and reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyridines
- Imidazo[1,2-a]pyrazines
- Imidazo[1,2-b]pyridines
Uniqueness
2-(Difluoromethyl)imidazo[1,2-b]pyridazine stands out due to its unique difluoromethyl group, which enhances its biological activity and stability. This structural feature differentiates it from other similar compounds and contributes to its potential as a therapeutic agent .
Properties
Molecular Formula |
C7H5F2N3 |
---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
2-(difluoromethyl)imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H5F2N3/c8-7(9)5-4-12-6(11-5)2-1-3-10-12/h1-4,7H |
InChI Key |
YHERLMKXZUUQJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2N=C1)C(F)F |
Origin of Product |
United States |
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